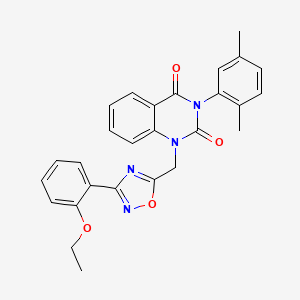amino]-3-phenylbutanoic acid](/img/structure/B11201782.png)
4-[[(4-Bromophenyl)sulfonyl](methyl)amino]-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid is an organic compound that features a bromophenyl group, a sulfonyl group, and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl precursor. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine to form 4-bromophenylsulfonylmethylamine. This intermediate is then reacted with 3-phenylbutanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but lacks the phenylbutanoic acid moiety.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a valine residue and a sulfonylbenzoyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring and a chloroacetamide group.
Uniqueness
4-[(4-Bromophenyl)sulfonylamino]-3-phenylbutanoic acid is unique due to its combination of a bromophenyl group, a sulfonyl group, and a phenylbutanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H18BrNO4S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonyl-methylamino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C17H18BrNO4S/c1-19(24(22,23)16-9-7-15(18)8-10-16)12-14(11-17(20)21)13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3,(H,20,21) |
InChI Key |
ZAYJNNROIJHMNP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CC(=O)O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B11201704.png)
![N-ethyl-1-(6-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11201712.png)
![N-(3-methoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11201718.png)
![4-[(4-Cyclopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B11201724.png)
![methyl 4-({[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11201733.png)
![N-(2,4-Difluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11201738.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201741.png)


![N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201758.png)
![N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine](/img/structure/B11201764.png)
![3-(2-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11201768.png)
![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11201770.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11201775.png)
